molecular formula C15H24O B157020 4-Heptyl-2,6-dimethylphenol CAS No. 10138-19-9

4-Heptyl-2,6-dimethylphenol

Cat. No.: B157020
CAS No.: 10138-19-9
M. Wt: 220.35 g/mol
InChI Key: ODXLPNFLMWDVLM-UHFFFAOYSA-N
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Description

4-Heptyl-2,6-dimethylphenol is a phenolic compound featuring a heptyl chain at the para position (C4) and methyl groups at the ortho positions (C2 and C6). These substituents—ranging from halogens (Br, I, Cl), amino groups, and aromatic moieties to alkyl chains—significantly influence the compounds' physicochemical properties, reactivity, and applications. This article compares these analogs, focusing on their synthesis, physical properties, chemical behavior, and industrial or research uses.

Properties

CAS No.

10138-19-9

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

4-heptyl-2,6-dimethylphenol

InChI

InChI=1S/C15H24O/c1-4-5-6-7-8-9-14-10-12(2)15(16)13(3)11-14/h10-11,16H,4-9H2,1-3H3

InChI Key

ODXLPNFLMWDVLM-UHFFFAOYSA-N

SMILES

CCCCCCCC1=CC(=C(C(=C1)C)O)C

Canonical SMILES

CCCCCCCC1=CC(=C(C(=C1)C)O)C

Other CAS No.

10138-19-9

Synonyms

4-Heptyl-2,6-dimethylphenol

Origin of Product

United States

Comparison with Similar Compounds

4-Bromo-2,6-dimethylphenol

  • Molecular Formula : C₈H₉BrO
  • Molecular Weight : 201.06 g/mol
  • Melting Point : 74–78°C
  • Key Applications :
    • Preservative in coatings, paper mills, and water treatment due to antimicrobial activity .
    • Intermediate in organic synthesis (e.g., luminescence quenching studies with tris(2,2'-bipyridine)ruthenium(II)) .
  • Safety : Hazard code Xi (irritant); handled with precautions for skin/eye contact .

4-Iodo-2,6-dimethylphenol

  • Molecular Formula : C₈H₉IO
  • Molecular Weight : 248.06 g/mol
  • Synthesis: Prepared via Suzuki coupling of 4-iodo-2,6-dimethylphenol with boronic acids .
  • Applications: Derivatization agent for detecting chlorine dioxide and hypochlorite in water, forming 4-iodo-2,6-dimethylphenol proportional to ClO₂ concentration . Detection limit: 0.011 mg/L for ClO₂ .

4-Chloro-2,6-dimethylphenol

  • Molecular Formula : C₈H₉ClO
  • CAS : 1123-63-3
  • Applications : Intermediate in detecting hypochlorous acid (HOCl) via derivatization reactions .

Amino-Substituted Derivatives

4-Amino-2,6-dimethylphenol (4-DMAP)

  • Molecular Formula: C₈H₁₁NO
  • Molecular Weight : 137.18 g/mol
  • Applications :
    • Enzyme inhibitor (e.g., cytochrome P450) and reagent for nitrite/nitrate analysis in water .
    • Exhibits antioxidant and anti-inflammatory effects in biochemical studies .
  • Safety : Requires careful handling due to reactivity in organic synthesis.

3-Amino-2,6-dimethylphenol

  • Toxicokinetics :
    • High dermal absorption (24-hour exposure) and urinary excretion .
    • Metabolism involves O-sulfation, O-glucuronidation, and N-acetylation .

Aromatic and Alkyl-Substituted Derivatives

4-Benzhydryl-2,6-dimethylphenol

  • Molecular Formula : C₂₁H₂₀O
  • Molecular Weight : 288.38 g/mol
  • Structure : Features a diphenylmethyl group at C4.
  • Applications: Potential intermediate in pharmaceutical synthesis (e.g., etravirine analogs) .

4-(Dimethylamino)methyl-2,6-diisopropylphenol

  • Molecular Formula: C₁₆H₂₅NO
  • CAS : 4918-95-0
  • Properties : Enhanced steric bulk due to isopropyl groups; used in catalysis and medicinal chemistry .

Parent Compound: 2,6-Dimethylphenol

  • Uptake Behavior : Exhibits temperature-independent uptake coefficients (γ = 1.3–2.0 × 10⁻⁵) in aqueous environments .
  • Reactivity: Forms derivatives like 4-nitro-2,6-dimethylphenol upon reaction with nitrogen .

Comparative Data Table

Compound Substituent (C4) Molecular Weight (g/mol) Melting Point (°C) Key Applications References
4-Bromo-2,6-dimethylphenol Br 201.06 74–78 Preservatives, analytical chemistry
4-Iodo-2,6-dimethylphenol I 248.06 N/A Chlorine dioxide detection
4-Amino-2,6-dimethylphenol NH₂ 137.18 N/A Enzyme inhibition, water analysis
4-Chloro-2,6-dimethylphenol Cl 156.61 N/A Hypochlorous acid detection
2,6-Dimethylphenol H 122.16 N/A Uptake studies, derivatization reactions

Key Findings and Implications

  • Substituent Effects: Halogens (Br, I, Cl): Enhance electrophilic reactivity, making these compounds suitable for derivatization in analytical chemistry . Amino Groups: Introduce hydrogen-bonding capacity and enzyme-inhibiting properties . Alkyl/Aromatic Chains: Increase hydrophobicity and steric bulk, influencing membrane permeability and catalytic activity .
  • Synthetic Flexibility : Suzuki coupling, Schiemann reactions, and nitration enable diverse functionalization at C4 .
  • Safety Considerations: Halogenated derivatives require careful handling due to irritant properties , while amino derivatives demand scrutiny for metabolic pathways .

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